molecular formula C9H10N4 B8574291 4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)pyridine CAS No. 660417-27-6

4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B8574291
CAS No.: 660417-27-6
M. Wt: 174.20 g/mol
InChI Key: VLKHAWMBWUTNQU-UHFFFAOYSA-N
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Description

4-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)pyridine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

660417-27-6

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

4-(4,5-dimethyl-1,2,4-triazol-3-yl)pyridine

InChI

InChI=1S/C9H10N4/c1-7-11-12-9(13(7)2)8-3-5-10-6-4-8/h3-6H,1-2H3

InChI Key

VLKHAWMBWUTNQU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

860 μl (10 mmol) oxalyl chloride was slowly added to a solution of 731 mg (10 mmol) N-methyl-acetamide and 2.33 ml (20 mmol) 2,6-lutidine in 20 ml CH2Cl2 at 0° C. After 15 min 1.37 g (10 mmol) isonicotinic acid hydrazide was added in one portion. The resulting mixture was stirred at room temperature for 1 h and the neutralized with NaHCO3(sat). The phases were separated and the water phase was extracted with CH2Cl2. The combined organic phases were dried and concentrated. The residue was dissolve in 20 ml acetic acid and heated at 120° C. for 2 h. After cooling the solvent was removed. Flashchromatography (CH2Cl2/MeOH 10:1) afforded 765 mg (44%) of a grey/white solid. 1H NMR (CDCl3), d (ppm): 2.52 (s, 3 H) 3.66 (s, 3 H) 7.58 (d, 2 H) 8.76 (d, 2 H).
Quantity
860 μL
Type
reactant
Reaction Step One
Quantity
731 mg
Type
reactant
Reaction Step One
Quantity
2.33 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaHCO3(sat)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
44%

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